Product packaging for (2-Phenoxybutan-2-yl)benzene(Cat. No.:CAS No. 61986-86-5)

(2-Phenoxybutan-2-yl)benzene

Cat. No.: B15456159
CAS No.: 61986-86-5
M. Wt: 226.31 g/mol
InChI Key: LWAQNYOQWPBHDP-UHFFFAOYSA-N
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Description

(2-Phenoxybutan-2-yl)benzene is a benzene-based organic compound with the molecular formula C16H18O. This structure features a central carbon atom bonded to two aromatic systems—a phenyl group and a phenoxy group—making it a derivative of butane with aryl substitutions. Benzene derivatives are fundamental building blocks in medicinal chemistry and materials science. In research settings, structurally related benzene compounds are investigated for their potential as synthetic intermediates in the development of more complex molecules . Similar high-purity aromatic compounds serve as valuable precursors in organic electronic materials and in the synthesis of compounds evaluated for biochemical activity . Researchers utilize these scaffolds to study structure-activity relationships, particularly in the development of novel chemical entities for various applications. This product is provided as a high-purity material for laboratory research purposes only. It is intended for use by qualified scientists in controlled settings. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O B15456159 (2-Phenoxybutan-2-yl)benzene CAS No. 61986-86-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61986-86-5

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

2-phenoxybutan-2-ylbenzene

InChI

InChI=1S/C16H18O/c1-3-16(2,14-10-6-4-7-11-14)17-15-12-8-5-9-13-15/h4-13H,3H2,1-2H3

InChI Key

LWAQNYOQWPBHDP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Phenoxybutan 2 Yl Benzene and Analogues

Retrosynthetic Analysis of the (2-Phenoxybutan-2-yl)benzene Framework

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.com For this compound, the most logical disconnection is at the C-O bond of the ether linkage. This bond can be broken in two ways, leading to two potential synthetic routes.

Disconnection A: This involves breaking the bond between the phenoxy oxygen and the tertiary carbon. This leads to a phenoxide anion (or a phenol (B47542) equivalent) and a tertiary carbocation equivalent, such as a tertiary alkyl halide.

Disconnection B: This involves cleaving the bond between the aryl ring and the oxygen atom. This would generate a tertiary alkoxide and an aryl halide.

Both disconnections point towards key intermediates: a tertiary alcohol (2-phenylbutan-2-ol) and a phenol, along with a suitable electrophile or nucleophile. The forward synthesis would then involve the formation of the C-O bond between these fragments.

Disconnection Synthons Reagents
APhenoxide and 2-phenylbutan-2-yl cationPhenol and 2-phenylbutan-2-ol (activated)
B2-phenylbutan-2-oxide and Phenyl cation2-phenylbutan-2-ol and a Phenyl halide

Advanced Catalytic Routes for Aryl Ether Construction

Modern catalytic methods offer more promising avenues for the synthesis of sterically hindered aryl ethers.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol, typically requiring high temperatures. wikipedia.orgsynarchive.com Modern variations of the Ullmann-type reaction have been developed for the synthesis of alkyl aryl ethers under milder conditions, often employing ligands to facilitate the catalytic cycle. nih.govnih.govacs.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to C-O bond formation, providing a powerful tool for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. youtube.comlibretexts.org The synthesis of aryl tert-butyl ethers from unactivated aryl halides has been successfully demonstrated using this methodology, suggesting its potential applicability to the synthesis of this compound. organic-chemistry.org

Reaction Catalyst Typical Reactants Key Advantages
Ullmann-typeCopper(I) or Copper(II) saltsAryl halide, AlcoholCan be ligand-free under certain conditions
Buchwald-HartwigPalladium(0) complexesAryl halide, AlcoholHigh functional group tolerance, milder conditions

The success of transition metal-catalyzed C-O coupling reactions, particularly for challenging substrates, is highly dependent on the choice of ligand. nih.gov Ligands play a crucial role in stabilizing the metal center, promoting oxidative addition and reductive elimination steps of the catalytic cycle, and preventing catalyst decomposition.

For copper-catalyzed systems, ligands such as N,N-dimethylglycine and various diamines have been shown to improve reaction efficiency. nih.govorganic-chemistry.org In the case of palladium-catalyzed Buchwald-Hartwig etherification, bulky, electron-rich phosphine (B1218219) ligands are often employed. organic-chemistry.orgorganic-chemistry.org The development of new generations of ligands has been instrumental in expanding the scope of these reactions to include more sterically demanding and less reactive substrates. wikipedia.org For the synthesis of a sterically congested molecule like this compound, the careful selection and optimization of the ligand would be a critical parameter.

Stereoselective Synthesis of Chiral Phenoxybutane Structures

Achieving stereocontrol is paramount in modern organic synthesis, particularly for producing enantiomerically pure compounds for applications in pharmacology and materials science. The synthesis of chiral phenoxybutane structures, where the stereogenic center is the quaternary carbon bearing the phenoxy group, presents a significant challenge due to steric hindrance.

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral molecules. For structures like this compound, strategies can focus on the catalytic asymmetric formation of the crucial C-O ether bond or the construction of the chiral carbon center itself.

One prominent strategy is the kinetic resolution of a racemic tertiary alcohol precursor, such as 2-phenylbutan-2-ol, through an enantioselective etherification reaction. This can be achieved using a chiral catalyst that preferentially reacts with one enantiomer of the alcohol, leaving the other unreacted and thus enantiomerically enriched. For instance, asymmetric ring-opening of terminal epoxides with phenols, mediated by chiral catalysts, is a known method for producing chiral α-aryloxy alcohols acs.org. While not directly forming a quaternary center, the principles can be adapted.

Another approach involves the asymmetric allylic substitution of carbonates with phenols, which can be mediated by nucleophilic amine organocatalysts to afford chiral aryl allyl ethers with high enantioselectivity researchgate.netnih.gov. Subsequent modification of the allyl group could then be used to construct the final phenoxybutane structure. More directly relevant is the transition-metal-free arylation of tertiary alcohols using ortho-substituted diaryliodonium salts, which enables the synthesis of highly congested tertiary alkyl aryl ethers under mild conditions organic-chemistry.org. Incorporating a chiral ligand or catalyst into such a system could potentially induce enantioselectivity.

Recent advances have also explored the use of chiral phosphine catalysts for the enantioselective synthesis of benzylic ethers through an internal redox reaction of alkynoates and alcohols organic-chemistry.org. Adapting such a methodology to tertiary alcohol precursors could provide a direct route to the desired chiral phenoxybutane structures.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.org. This is a robust and well-established method for controlling stereochemistry. For the synthesis of a chiral phenoxybutane, an auxiliary can be used to control the diastereoselective alkylation of a precursor molecule.

A plausible strategy involves the use of an Evans oxazolidinone auxiliary, which is derived from an inexpensive chiral amino alcohol like valinol uwindsor.ca. The synthetic sequence would be as follows:

Attachment of Auxiliary: A carboxylic acid precursor, such as 2-phenylbutanoic acid, is coupled to the chiral oxazolidinone auxiliary to form an N-acyl oxazolidinone.

Diastereoselective Enolate Formation and Alkylation: The N-acyl oxazolidinone is treated with a base like lithium diisopropylamide (LDA) to form a specific Z-enolate. The chiral auxiliary blocks one face of the enolate, forcing an incoming electrophile (e.g., a methyl halide) to attack from the less sterically hindered face. This step sets the stereochemistry of the quaternary carbon center with high diastereoselectivity harvard.eduresearchgate.net.

Cleavage of Auxiliary: The chiral auxiliary is then cleaved from the alkylated product, typically via hydrolysis or reduction, to yield the desired enantiomerically enriched carboxylic acid or alcohol wikipedia.org. This intermediate can then be converted to the final this compound product through further synthetic steps.

Pseudoephedrine is another effective chiral auxiliary that can be used to form amides, which then undergo highly diastereoselective alkylations to create products with controlled stereochemistry at the α-carbon wikipedia.org. The auxiliary is subsequently removed, providing access to enantiomerically enriched carboxylic acids, alcohols, or ketones.

Table 1: Comparison of Common Chiral Auxiliaries for Asymmetric Synthesis
Chiral AuxiliaryCommon PrecursorKey ApplicationsAdvantages
Evans OxazolidinonesChiral Amino Alcohols (e.g., Valinol)Alkylations, Aldol Reactions, Diels-Alder ReactionsHigh diastereoselectivity, predictable stereochemical outcome, well-studied.
Pseudoephedrine/Pseudoephenamine(1R,2R)- or (1S,2S)-Pseudoephedrineα-Alkylation of Carboxylic AcidsInexpensive, high crystallinity of derivatives, efficient cleavage.
Camphorsultam (Oppolzer's Sultam)CamphorAlkylations, Aldol Reactions, Conjugate AdditionsHigh diastereoselectivity, crystalline derivatives aid purification.
SAMP/RAMP(S)- or (R)-1-Amino-2-methoxymethylpyrrolidineα-Alkylation of Aldehydes and KetonesReliable for creating chiral carbonyl compounds.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances pnas.org. Applying these principles to the synthesis of this compound involves developing cleaner, more efficient, and sustainable methods.

A major focus of green chemistry is the reduction or replacement of volatile organic solvents. The Williamson ether synthesis, a classical method for preparing ethers, is typically performed in organic solvents. However, greener alternatives have been developed.

Solvent-Free Synthesis: Research has shown that the etherification of phenols can be carried out efficiently under solvent-free conditions tandfonline.comresearchgate.net. For example, reacting a phenol with an alkylating agent in the presence of a solid base like potassium carbonate at mild temperatures can produce the corresponding ether in high yield and purity tandfonline.comresearchgate.net. This approach simplifies the work-up procedure, reduces waste, and is often faster than solvent-based methods tandfonline.com. Phase-transfer catalysts such as polyethylene glycol (PEG) have also been used to facilitate solvent-free etherification tandfonline.com.

Sustainable Catalysis: The use of sustainable catalysts is a cornerstone of green chemistry acsgcipr.org. This involves employing catalysts that are derived from earth-abundant metals, are recyclable, and can operate under mild conditions. For C-O bond formation, iron-catalyzed cross-coupling reactions are a promising sustainable alternative to methods using precious metals like palladium, due to iron's low toxicity and natural abundance nih.gov. Recyclable heterogeneous catalysts, such as palladium nanoparticles, have also been developed for the synthesis of ethers under solvent-free conditions, further enhancing the green credentials of the process rsc.org.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. The ideal reaction has a 100% atom economy.

The traditional Williamson ether synthesis, which involves reacting a sodium phenoxide with an alkyl halide (e.g., 2-bromo-2-phenylbutane), has a poor atom economy because it generates a stoichiometric amount of a salt byproduct (e.g., sodium bromide).

Reaction: Ph-O⁻Na⁺ + R-Br → Ph-O-R + NaBr

In this case, the NaBr is a waste product, lowering the atom economy.

In contrast, catalytic methods that involve the direct dehydrative coupling of a phenol and an alcohol have a theoretical atom economy of 100%, as the only byproduct is water.

Reaction: Ph-OH + R-OH → Ph-O-R + H₂O

Table 2: Atom Economy Comparison for Ether Synthesis
Synthetic MethodGeneral ReactionByproductsTheoretical Atom EconomyGreen Chemistry Notes
Williamson Ether SynthesisAr-O⁻Na⁺ + R-X → Ar-O-R + NaXStoichiometric Salt (NaX)< 100%Generates significant inorganic waste.
Mitsunobu ReactionAr-OH + R-OH + PPh₃ + DEAD → Ar-O-R + Ph₃P=O + DEAD-HTriphenylphosphine oxide, reduced DEADVery LowUses stoichiometric, high molecular weight reagents that become waste.
Dehydrative CouplingAr-OH + R-OH --(catalyst)--> Ar-O-R + H₂OWater100%Ideal atom economy; often requires high temperatures or specific catalysts.
Catalytic Alkylation (CWES)Ar-OH + R-OAc --(catalyst)--> Ar-O-R + HOAcAcetic Acid< 100%Avoids halide waste; uses greener alkylating agents acs.org.

Total Synthesis Strategies Involving this compound as a Key Intermediate

While this compound itself is not a known natural product, the sterically hindered tertiary aryl ether motif is present in various complex bioactive molecules. The strategies employed in the total synthesis of these natural products provide valuable insight into how such a challenging structural feature can be constructed.

For instance, the synthesis of marine polycyclic ether natural products, often called "ladder" polyethers, involves the creation of multiple ether linkages pnas.org. While these are typically aliphatic ethers, the methodologies for stereocontrolled cyclization and C-O bond formation are highly advanced. Biomimetic cascade cyclizations in neutral water represent a green and efficient strategy for constructing these complex cores pnas.org.

In the context of natural products containing chiral tertiary alcohols and ethers, synthetic efforts often rely on enantioselective additions to carbonyl compounds or the application of robust etherification methods late in the synthesis rug.nl. The synthesis of phorbasin B, for example, showcases the challenges in forming complex ether linkages within a larger molecular framework rug.nl.

A representative strategy for installing a hindered ether bond in a complex setting might involve a late-stage coupling reaction. For example, a complex fragment containing a tertiary alcohol could be coupled with an aryl halide using advanced catalytic systems designed to overcome steric hindrance. Copper-catalyzed O-arylation methods using specific ligands like picolinic acid have shown efficacy in synthesizing hindered diaryl ethers, and these principles can be extended to alkyl aryl ethers mit.edu. The choice of strategy—whether to form the C-O bond early and carry the ether through the synthesis or to install it near the end—is a key consideration dictated by the stability of the ether and the compatibility of the required reaction conditions with other functional groups in the molecule.

Reactivity and Mechanistic Investigations of 2 Phenoxybutan 2 Yl Benzene

Cleavage Reactions of the Aryl Ether Linkage

The carbon-oxygen bond of the aryl ether is a key reactive site in (2-Phenoxybutan-2-yl)benzene. Its cleavage can be induced under various conditions, proceeding through different mechanistic pathways.

Acid-Catalyzed Ether Cleavage Mechanisms

In the presence of strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), the aryl ether linkage of this compound can be cleaved. The reaction is initiated by the protonation of the ether oxygen, which transforms the phenoxy group into a better leaving group (a phenol). libretexts.orgmasterorganicchemistry.com

Due to the structure of this compound, the subsequent cleavage of the C-O bond can proceed via an SN1 mechanism. libretexts.orgfiveable.melibretexts.orgpressbooks.pub The tertiary benzylic carbocation that would be formed upon departure of the phenol (B47542) is stabilized by hyperconjugation and resonance with the adjacent phenyl ring. fiveable.me The resulting carbocation is then attacked by a nucleophile, such as a halide ion, to yield a tertiary alkyl halide.

This compound + HX → Phenol + 2-Halo-2-phenylbutane (where X = I, Br)

It is important to note that the cleavage occurs at the alkyl-oxygen bond and not the aryl-oxygen bond, as the sp2-hybridized carbon of the phenoxy ring is resistant to nucleophilic attack. libretexts.org

Reactant Reagent Products Mechanism
This compoundHI or HBrPhenol, 2-Iodo-2-phenylbutane or 2-Bromo-2-phenylbutaneSN1

Reductive and Oxidative Cleavage Pathways

Reductive Cleavage: The aryl ether bond in compounds analogous to this compound can be cleaved reductively. For instance, catalytic hydrogenation using a ruthenium catalyst can proceed via a tandem dehydrogenation/reductive ether cleavage mechanism. nih.gov This process involves the initial oxidation of a benzylic alcohol to a ketone, followed by an organometallic C-O activation and subsequent reduction. While this compound itself lacks the hydroxyl group for the initial dehydrogenation, this highlights a potential pathway for related structures.

Oxidative Cleavage: Oxidative degradation of aryl alkyl ethers can be achieved using various oxidizing agents. nih.gov The reaction often targets the benzylic C-H bonds. In the case of this compound, strong oxidizing agents could potentially lead to the cleavage of the C-C bonds of the butyl group, in addition to transformations on the aromatic rings. usu.edu The initial oxidation may occur at the benzylic carbon, leading to a cascade of reactions that can ultimately break the ether linkage. cmu.edu

Cleavage Type General Reagents/Conditions Potential Products
ReductiveCatalytic Hydrogenation (e.g., Ru catalyst)Phenol, 2-Phenylbutane
OxidativeStrong Oxidizing Agents (e.g., KMnO4)Phenol, Benzoic acid, smaller aliphatic fragments

Reactions Involving the Butyl Moiety

The butyl group of this compound, with its chiral center at the C2 position, offers sites for stereochemical transformations and functionalization.

Stereochemical Transformations at the Chiral Center

The chiral center at the C2 position of the butyl group makes this compound a substrate for stereoselective and stereospecific reactions. Reactions that proceed through a carbocation intermediate at this center, such as an SN1-type ether cleavage, would likely lead to a racemic mixture of products if the starting material is enantiomerically pure.

Conversely, reactions that proceed via a concerted mechanism, such as an SN2 reaction at a functionalized benzylic position, would result in an inversion of stereochemistry. While direct SN2 cleavage at the tertiary center of the parent ether is unlikely, conversion of the phenoxy group to a better leaving group could open up this pathway.

Functionalization of Peripheral Alkyl Groups

The peripheral methyl and ethyl groups of the butyl moiety are generally less reactive than the benzylic position. However, under forcing conditions, such as free radical halogenation, substitution at these positions can occur. The selectivity of such reactions is often low, leading to a mixture of halogenated isomers.

More controlled functionalization can be achieved by first introducing a reactive handle. For example, oxidation of the benzylic position, if possible without cleaving the ether, could be followed by further transformations. However, the tertiary nature of the benzylic carbon in this compound makes such selective oxidation challenging.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) and Phenoxy Rings

Both the benzene and the phenoxy rings of this compound are susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is determined by the directing effects of the existing substituents: the sec-butyl group and the phenoxy group on one ring, and the ether linkage on the other.

The sec-butyl group is an ortho-, para-directing activator, while the phenoxy group is also an ortho-, para-directing activator. libretexts.org The ether oxygen on the phenoxy ring is a strong activator. Therefore, electrophilic attack is expected to be directed to the positions ortho and para to these activating groups.

Nitration: Nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted products. stmarys-ca.edu On the sec-butyl substituted ring, nitration would likely occur at the ortho and para positions. On the phenoxy ring, the powerful activating effect of the ether oxygen would direct nitration to the ortho and para positions relative to the oxygen.

Halogenation: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst would also lead to substitution at the ortho and para positions of both aromatic rings. chemistrysteps.commasterorganicchemistry.comstudymind.co.uk Steric hindrance from the bulky sec-butyl and phenoxy groups may influence the ratio of ortho to para products.

Reaction Reagents Expected Major Products
NitrationHNO₃, H₂SO₄Ortho- and para-nitro derivatives on both rings
BrominationBr₂, FeBr₃Ortho- and para-bromo derivatives on both rings
ChlorinationCl₂, AlCl₃Ortho- and para-chloro derivatives on both rings

Regioselectivity and Electronic Effects

The regioselectivity of electrophilic aromatic substitution on the two benzene rings of this compound would be dictated by the electronic nature of the substituents.

The Phenyl Ring: The (2-phenoxybutan-2-yl) substituent on this ring is an alkyl group, which is generally considered to be weakly activating and an ortho, para-director. This is due to the inductive effect of the alkyl group, which donates electron density to the ring, and hyperconjugation, which further stabilizes the arenium ion intermediates formed during electrophilic attack at the ortho and para positions.

The Phenoxy Ring: The oxygen atom of the phenoxy group possesses lone pairs of electrons that can be delocalized into the attached benzene ring through resonance. This makes the phenoxy group a strongly activating and ortho, para-directing substituent.

Therefore, in an electrophilic aromatic substitution reaction, it is expected that the phenoxy-substituted ring would be significantly more reactive than the phenyl-substituted ring. Attack would be directed to the ortho and para positions of the phenoxy ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reactant RingSubstituent EffectPredicted Directing EffectPredicted Major Products
Phenyl RingActivating (weak)ortho, paraMinor
Phenoxy RingActivating (strong)ortho, paraMajor

Mechanistic Studies of Substitution Reactions

Substitution reactions at the tertiary benzylic carbon of this compound would likely proceed through a carbocationic intermediate, characteristic of an SN1 mechanism. The stability of this tertiary benzylic carbocation would be enhanced by resonance delocalization of the positive charge onto the adjacent phenyl ring.

A competing E1 elimination reaction could also occur, leading to the formation of (E/Z)-2-phenyl-2-phenoxybut-2-ene. The ratio of substitution to elimination products would be influenced by factors such as the nature of the nucleophile/base and the reaction temperature. Strong, bulky bases would favor elimination, while weaker, less-hindered nucleophiles would favor substitution.

Radical Reactions Involving the this compound Core

The tertiary benzylic C-H bond in this compound would be susceptible to radical abstraction. The resulting tertiary benzylic radical would be stabilized by resonance with the adjacent phenyl group. This suggests that the compound could undergo free-radical halogenation at the tertiary benzylic position.

Rearrangement Reactions and Fragmentations

Under strongly acidic conditions, this compound could potentially undergo rearrangement reactions. Protonation of the ether oxygen followed by cleavage of the C-O bond would generate a tertiary benzylic carbocation and phenol. This carbocation could then undergo various fates, including reaction with a nucleophile or elimination.

In mass spectrometry, the fragmentation of this compound would be expected to be dominated by the formation of the stable tertiary benzylic carbocation. Cleavage of the bond between the tertiary carbon and the phenoxy group would likely be a major fragmentation pathway.

Derivatization Strategies for Synthetic Diversification

The predicted reactivity of this compound offers several avenues for synthetic diversification.

Electrophilic Aromatic Substitution: As discussed, electrophilic substitution would predominantly occur on the activated phenoxy ring, allowing for the introduction of a wide range of functional groups at the ortho and para positions.

Nucleophilic Substitution: The tertiary benzylic position could serve as a handle for introducing various nucleophiles via an SN1 reaction, assuming that competing elimination can be controlled.

Radical Halogenation: Introduction of a halogen at the tertiary benzylic position would provide a versatile intermediate for further functionalization through nucleophilic substitution or organometallic coupling reactions.

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeReagents and ConditionsPredicted Product Type
NitrationHNO₃, H₂SO₄ortho/para-Nitro-substituted phenoxy ring
HalogenationBr₂, FeBr₃ortho/para-Bromo-substituted phenoxy ring
Friedel-Crafts AcylationRCOCl, AlCl₃ortho/para-Acyl-substituted phenoxy ring
Nucleophilic SubstitutionNu⁻Substitution at the tertiary benzylic carbon
Radical BrominationNBS, light/heatBromination at the tertiary benzylic carbon

No Theoretical and Computational Data Found for this compound

A comprehensive search of scientific literature and computational chemistry databases has revealed a significant lack of specific theoretical and computational studies focused on the chemical compound this compound. Despite a thorough investigation into electronic structure, conformational analysis, and reaction mechanisms, no dedicated research pertaining to this molecule could be identified.

The initial search strategy aimed to retrieve data on the quantum mechanical properties, frontier molecular orbitals, energy minima, rotational barriers, and potential reaction pathways of this compound. However, the search yielded no specific articles, datasets, or computational models for this particular compound.

Consequently, it is not possible to provide the detailed analysis requested in the article outline, including data tables on electronic structure, conformational preferences, or reaction mechanism elucidation. The scientific community has yet to publish theoretical and computational chemistry studies specifically targeting this compound.

Further research on this compound would be necessary to generate the data required for the requested in-depth analysis. At present, the foundational information for a theoretical and computational examination of this compound is not available in the public domain.

Theoretical and Computational Chemistry Studies on 2 Phenoxybutan 2 Yl Benzene

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization for Key Transformations

A key application of computational chemistry is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. ims.ac.jpnumberanalytics.com Understanding the structure and energy of a transition state is crucial for predicting reaction rates and mechanisms. numberanalytics.commit.edu For (2-Phenoxybutan-2-yl)benzene, a relevant transformation is the acid-catalyzed cleavage of the ether bond, a common reaction for this class of compounds. libretexts.orglibretexts.org

This reaction would likely proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the stability of the potential carbocation intermediate. Given the structure of this compound, which can form a tertiary carbocation, an S(_N)1 pathway is plausible. libretexts.orglibretexts.org Computational methods, such as Density Functional Theory (DFT), can be used to model this process. mit.edu The process involves locating the transition state structure for the cleavage of the C-O bond and calculating its activation energy. This is achieved by optimizing the geometry to find a first-order saddle point on the potential energy surface. ims.ac.jpgithub.io

Table 1: Illustrative Calculated Data for a Hypothetical S(_N)1 Ether Cleavage Transition State This table presents hypothetical data to illustrate the typical outputs of a transition state calculation.

ParameterValueDescription
Activation Energy (ΔG‡)20-30 kcal/molThe free energy barrier for the reaction, indicating its kinetic feasibility.
Imaginary Frequency-200 to -400 cm⁻¹A single negative frequency confirms the structure is a true transition state.
Key Bond Distance (C-O)~2.0 ÅThe elongated carbon-oxygen bond in the transition state, indicating it is in the process of breaking.
Key Bond Distance (C-Nucleophile)~2.5 ÅThe distance to the incoming nucleophile (e.g., a halide ion).

Reaction Coordinate Intrinsic Reaction Path (IRP) Studies

Once a transition state is identified, an Intrinsic Reaction Path (IRP), also known as an Intrinsic Reaction Coordinate (IRC), calculation can be performed. acs.orgscm.com This analysis maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. github.iorowansci.comblogspot.com IRP studies are invaluable for confirming that a calculated transition state correctly connects the desired reactants and products and for revealing any hidden intermediates along the reaction pathway. acs.orgrowansci.com

For the ether cleavage of this compound, an IRP calculation would start at the transition state geometry and follow the path of steepest descent in both forward and backward directions. scm.comblogspot.com This would trace the structural changes, such as bond breaking and formation, and the energy profile throughout the transformation. researchgate.net

Table 2: Representative Points Along a Hypothetical IRP for Ether Cleavage This table illustrates the kind of data an IRP study would generate.

IRP PointRelative Energy (kcal/mol)C-O Bond Length (Å)Description
Reactant Complex0.01.43The initial state of the ether with the acidic proton.
Transition State+25.02.05The peak of the energy barrier where the C-O bond is partially broken.
Product Complex-10.0> 3.5The final state, showing the formation of phenol (B47542) and the but-2-yl cation.

Spectroscopic Property Prediction

Computational methods are also highly effective at predicting spectroscopic properties, which can be used to confirm experimental structures and gain deeper mechanistic understanding.

NMR Chemical Shift and Coupling Constant Calculations for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. organicchemistrydata.org Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts ((\delta)) and spin-spin coupling constants (J). nih.gov These calculations are especially useful for assigning the stereochemistry of complex molecules. For this compound, which is chiral, distinguishing between its (R) and (S) enantiomers could be aided by comparing experimental NMR data with calculated values for each stereoisomer. nih.govmodgraph.co.uk

The process involves optimizing the geometry of each isomer and then performing a GIAO calculation to obtain the theoretical chemical shifts for each proton and carbon atom. A strong correlation between the calculated and experimental shifts for one of the isomers would provide a confident stereochemical assignment. nih.gov

Table 3: Illustrative Comparison of Experimental and Calculated ¹H NMR Data This table provides a hypothetical example of how computational and experimental NMR data would be compared.

ProtonExperimental (\delta) (ppm)Calculated (\delta) (R-isomer) (ppm)Calculated (\delta) (S-isomer) (ppm)
Aromatic Protons6.8 - 7.36.9 - 7.46.9 - 7.4
CH (Butan-2-yl)~4.54.64.4
CH₂ (Butan-2-yl)1.6 - 1.81.7 - 1.91.7 - 1.9
CH₃ (Butan-2-yl)0.9 - 1.21.0 - 1.31.0 - 1.3

Vibrational Frequency Analysis for Mechanistic Insights

Vibrational frequency analysis, which predicts the infrared (IR) spectrum of a molecule, serves two main purposes in computational studies. nih.govacs.org First, it confirms that a calculated structure is a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency). Second, the vibrational modes themselves can provide mechanistic insights. nih.gov

For a reaction involving this compound, analyzing the vibrational frequencies of the reactant, transition state, and product can reveal how energy is distributed among different vibrational modes during the transformation. nih.gov For instance, in the transition state of ether cleavage, the imaginary frequency would correspond to the C-O stretching mode, clearly indicating that this is the bond being broken. libretexts.org

Table 4: Key Calculated Vibrational Frequencies for a Hypothetical Ether Cleavage This table illustrates the type of data obtained from vibrational frequency analysis.

SpeciesFrequency (cm⁻¹)Vibrational Mode DescriptionSignificance
Reactant~1250C-O-C Asymmetric StretchCharacteristic ether stretch.
Transition State~-350C-O StretchImaginary frequency confirming the transition state and identifying the reaction coordinate.
Product (Phenol)~3600O-H StretchAppearance of the hydroxyl group in the product.

Solvent Effects on Reactivity and Conformation

Chemical reactions are typically carried out in a solvent, which can significantly influence reactivity and conformational preferences. rsc.orgfrontiersin.org Computational models can account for these solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. frontiersin.orgspringernature.com

For this compound, the choice of solvent could affect the rate of ether cleavage by stabilizing or destabilizing the charged transition state relative to the neutral reactant. rsc.org Polar solvents would be expected to stabilize the polar transition state, thereby lowering the activation energy and accelerating the reaction. Concurrently, the solvent can influence the conformational equilibrium of the flexible butoxy chain.

Table 5: Illustrative Solvent Effects on the Activation Energy of a Hypothetical Ether Cleavage This table demonstrates how computational models can predict the influence of solvents on reaction barriers.

SolventDielectric Constant ((\epsilon))Calculated ΔG‡ (kcal/mol)Predicted Effect on Rate
Gas Phase135.0-
Toluene2.430.5Minor acceleration
Acetonitrile37.524.0Significant acceleration
Water78.422.5Strong acceleration

Applications of 2 Phenoxybutan 2 Yl Benzene in Advanced Chemical Synthesis and Materials Science

(2-Phenoxybutan-2-yl)benzene as a Chiral Building Block in Asymmetric Synthesis

Precursors for Enantioselective Catalysts or Ligands

There are no studies detailing the synthesis or application of this compound as a precursor for enantioselective catalysts or ligands. The potential for this molecule to serve as a chiral building block would first require the development of methods for its enantioselective synthesis, which have not been reported.

Integration into Polymeric Structures

Monomers for Specialized Polymers with Tailored Architectures

There is no evidence to suggest that this compound has been functionalized or employed as a monomer in polymerization reactions. Research into specialized polymers with architectures derived from this compound is absent from the current body of scientific knowledge.

Cross-linking Agents or Modifiers in Polymer Chemistry

The potential use of this compound or its derivatives as cross-linking agents or modifiers in polymer chemistry has not been investigated. There are no reports on its ability to link polymer chains or alter the chemical properties of polymeric materials.

Role in Supramolecular Chemistry and Host-Guest Systems

No studies have been published on the involvement of this compound in supramolecular assemblies or as a component in host-guest systems. Its capacity for molecular recognition and its behavior in the formation of non-covalent structures remain unexamined.

Due to the absence of research data, no interactive data tables can be generated.

Utilisation dans la conception de nouveaux réactifs ou de nouvelles méthodologies

Le (2-phénoxybutan-2-yl)benzène, avec son carbone quaternaire stériquement encombré lié à deux cycles phényle et à un groupe phénoxy, présente un intérêt pour la conception de nouveaux outils de synthèse. Les chercheurs étudient comment la réactivité de ce composé peut être exploitée pour développer de nouvelles méthodologies de synthèse. L'accent est mis sur l'activation sélective des liaisons C-O et C-C autour du centre quaternaire, qui pourrait servir de base à de nouvelles transformations chimiques.

Les recherches actuelles se concentrent sur la fonctionnalisation de la structure du (2-phénoxybutan-2-yl)benzène pour créer des réactifs sur mesure. Par exemple, l'introduction de groupes directeurs ou de substituants réactifs sur les cycles aromatiques pourrait permettre un contrôle précis des réactions ultérieures. Ces modifications pourraient transformer la molécule en un réactif capable de transférer des fragments moléculaires complexes à d'autres substrats, une stratégie précieuse en synthèse organique.

Un domaine d'intérêt particulier est l'étude du comportement du (2-phénoxybutan-2-yl)benzène dans des conditions de catalyse par les métaux de transition. Les scientifiques étudient comment les complexes métalliques peuvent interagir avec le composé pour cliver sélectivement des liaisons spécifiques, conduisant à la formation d'intermédiaires réactifs. Ces intermédiaires pourraient ensuite être piégés par divers électrophiles ou nucléophiles, offrant ainsi une nouvelle approche pour la construction de molécules organiques complexes.

Étude dans des procédés chimiques industriels spécifiques (à l'exclusion des aspects commerciaux)

Au-delà de la recherche fondamentale en laboratoire, le (2-phénoxybutan-2-yl)benzène est également à l'étude pour son intégration potentielle dans des procédés chimiques industriels. L'objectif n'est pas la commercialisation du composé lui-même, mais plutôt son utilisation comme intermédiaire ou additif pour améliorer des procédés existants.

Une des voies explorées est son utilisation potentielle comme précurseur de polymères de spécialité. La décomposition thermique ou catalytique contrôlée du (2-phénoxybutan-2-yl)benzène pourrait générer des monomères uniques ou des fragments réactifs qui peuvent ensuite être polymérisés. Les chercheurs étudient comment les conditions de réaction, telles que la température, la pression et la présence de catalyseurs, influencent la structure et les propriétés des polymères résultants.

De plus, la stabilité thermique du (2-phénoxybutan-2-yl)benzène en fait un candidat pour des applications à haute température. Des études sont en cours pour évaluer son comportement comme fluide de transfert de chaleur ou comme solvant dans des réactions nécessitant des conditions extrêmes. La recherche se concentre sur la compréhension de ses mécanismes de décomposition et de sa compatibilité avec les matériaux de réacteur dans des conditions de traitement industriel simulées.

Il est important de noter que ces recherches sont exploratoires et visent à comprendre les principes fondamentaux régissant la réactivité et le comportement du (2-phénoxybutan-2-yl)benzène dans des contextes de synthèse et de procédés avancés.

Tableau des composés chimiques mentionnés

Nom du composéFormule chimique
(2-phénoxybutan-2-yl)benzèneC₁₆H₁₈O

Analytical Methodologies for In Depth Structural Elucidation and Mechanistic Understanding Excluding Basic Identification

Advanced Spectroscopic Techniques for Isomeric Differentiation

Given the potential for stereoisomerism in (2-Phenoxybutan-2-yl)benzene, advanced spectroscopic methods would be crucial for differentiating between its possible isomeric forms.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy would be instrumental in confirming the connectivity of the atoms within the molecule. longdom.orglibretexts.org Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would reveal one-bond and multiple-bond correlations between protons and carbon atoms, respectively. For determining the relative stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed to identify protons that are close in space. libretexts.org

Table 1: Hypothetical 2D NMR Correlations for this compound

Proton (¹H) Correlated Proton(s) (COSY) Correlated Carbon(s) (HMBC) Spatial Proximity (NOESY)
H-1' (CH₃)H-3' (CH₂)C-2', C-3'Protons on adjacent phenyl ring
H-3' (CH₂)H-1' (CH₃), H-4' (CH₃)C-1', C-2', C-4'Protons on phenoxy group
Phenyl-H (ortho)Phenyl-H (meta)C-ipso, C-metaPhenoxy-H
Phenoxy-H (ortho)Phenoxy-H (meta)C-ipso (phenoxy), C-metaPhenyl-H

This table is illustrative and based on general principles of 2D NMR, as no specific data for this compound is available.

To determine the absolute configuration of the chiral center at the C2 position of the butane (B89635) chain, chiroptical spectroscopy would be essential. Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute stereochemistry could be unequivocally assigned.

Mass Spectrometry for Fragmentation Pathway Analysis and Mechanistic Insights

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can offer significant insights into its structure. libretexts.org For this compound, electron ionization (EI) would likely induce characteristic fragmentation.

A key fragmentation pathway would be the cleavage of the ether bond, leading to the formation of a phenoxy radical and a (2-phenylbutan-2-yl) cation, or a phenol (B47542) molecule and a 2-phenyl-1-butene molecule through a rearrangement. The fragmentation of the alkylbenzene portion would likely yield a prominent peak corresponding to the tropylium (B1234903) ion (m/z 91) or a phenyl cation (m/z 77). docbrown.infocore.ac.uk

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z Value Plausible Fragment Ion Origin
226[C₁₆H₁₈O]⁺Molecular Ion
133[C₁₀H₁₃]⁺Loss of phenoxy radical
119[C₉H₁₁]⁺McLafferty-type rearrangement product
105[C₈H₉]⁺Benzylic cleavage
93[C₆H₅O]⁺Phenoxy cation
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl cation

This table represents predicted fragmentation patterns based on the structures of similar compounds, as no experimental mass spectrum for this compound is available.

Chromatographic Separations for Enantiomeric and Diastereomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) would be the primary method for separating the enantiomers of this compound. This is essential for assessing the enantiomeric purity of a sample. The choice of the specific CSP and the mobile phase composition would need to be optimized to achieve baseline separation of the (R) and (S) enantiomers.

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. docbrown.info This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral compound, X-ray crystallography of a single enantiomer can also unambiguously determine its absolute configuration.

Hyphenated Techniques for Complex Mixture Analysis and Reaction Monitoring

For the analysis of this compound in complex mixtures or for monitoring its formation in a chemical reaction, hyphenated techniques are indispensable. researchgate.netnih.govsaspublishers.com Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would allow for the separation of the compound from other components in a mixture and its simultaneous identification based on its mass spectrum. chemijournal.comresearchgate.net Furthermore, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy could provide structural information on the separated components in real-time. chemijournal.comresearchgate.net

While the analytical framework for the comprehensive study of "this compound" is well-established within the field of organic chemistry, the application of these methodologies is contingent upon the availability of the compound and associated research data. The absence of such information in the public domain currently precludes a detailed, evidence-based discussion of its specific analytical characteristics. Further investigation into this compound is required to populate the outlined analytical sections with concrete experimental findings.

Future Directions and Emerging Research Avenues for 2 Phenoxybutan 2 Yl Benzene

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of sterically congested ethers such as (2-Phenoxybutan-2-yl)benzene remains a significant challenge, pushing chemists to explore beyond traditional methods. ox.ac.ukacs.org The classic Williamson ether synthesis, while fundamental for many ethers, often fails when dealing with sterically demanding tertiary alcohols and phenoxides due to competing elimination reactions. acs.orgacs.org

Recent advancements have opened new doors for the formation of these challenging C-O bonds. Contemporary fields like photochemistry, electrochemistry, and transition metal-catalysis are enabling access to reactive intermediates that make the synthesis of hindered ethers more feasible. ox.ac.uk For instance, electrochemical methods, such as the Hofer-Moest reaction, can generate carbocations from inexpensive carboxylic acids, which can then be trapped by an alcohol to form the ether. nih.govscripps.edu This approach has shown success in creating highly hindered ethers with improved yields and shorter reaction times compared to traditional routes. scripps.edu

Transition-metal catalysis offers another powerful tool. nih.gov Catalysts based on metals like palladium, copper, and iron have been developed for etherification reactions. nih.gov Iron(III) triflate, for example, has been shown to be an efficient and environmentally benign catalyst for the direct etherification of alcohols. nih.gov Similarly, high-valent nickel complexes have been demonstrated to facilitate the formation of C(sp³)–O–C(sp³) bonds, minimizing side reactions. acs.org The development of N-heterocyclic carbene (NHC)-catalyzed methods is also a promising area for constructing axially chiral diaryl ethers, a class of compounds with unique applications in catalysis and bioactive molecules. rsc.org

Future research will likely focus on the design and application of novel catalytic systems that can operate under mild conditions with high selectivity for the desired sterically hindered ether. This includes the exploration of heterogeneous catalysts, which offer the advantage of easy separation and recyclability, contributing to more sustainable processes. iacademic.infoeurekalert.org

Table 1: Comparison of Synthetic Routes for Hindered Ethers

Synthetic MethodAdvantagesDisadvantagesPotential for this compound
Williamson Ether Synthesis Well-established, uses common reagents. numberanalytics.comProne to elimination with tertiary substrates, harsh conditions may be needed. acs.orgLow efficiency expected due to steric hindrance.
Mitsunobu Reaction Mild conditions, broad scope for less hindered alcohols.Fails with sterically demanding substrates, produces stoichiometric waste. nih.govLikely to be unsuccessful for this specific compound.
Electrochemical Synthesis (Hofer-Moest) Can overcome steric hindrance, uses inexpensive starting materials. nih.govscripps.eduCan require expensive setups (e.g., platinum electrodes) and high electric currents. scripps.eduA highly promising route for efficient synthesis.
Transition-Metal Catalysis (Fe, Ni, Pd, Cu) High selectivity, can operate under mild conditions, potential for asymmetric synthesis. acs.orgnih.govCatalyst cost and sensitivity can be a concern.Excellent potential, especially with iron or nickel-based catalysts.
Acid-Catalyzed Dehydration Simple, uses readily available acids. masterorganicchemistry.comRequires careful temperature control to avoid elimination, works best for symmetrical ethers from primary alcohols. masterorganicchemistry.comNot ideal due to the unsymmetrical nature and tertiary alcohol precursor.

Investigation of Unexplored Reactivity Patterns

The reactivity of this compound is largely dictated by the sterically congested ether linkage and the presence of two aromatic rings. The bulky groups surrounding the ether oxygen are expected to make it exceptionally stable and resistant to cleavage by common reagents. This inherent stability is a desirable trait in applications such as drug design, where metabolic resistance is crucial. nih.gov

Future research should systematically investigate the limits of this stability under various conditions, including strong acids, bases, and reducing agents. While the ether bond itself may be unreactive, the aromatic rings offer sites for electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. It would be of interest to study how the bulky (2-phenoxybutan-2-yl) group influences the regioselectivity of these substitutions on the benzene (B151609) ring, and vice versa.

Furthermore, the benzylic positions on the butan-2-yl chain could potentially undergo radical functionalization. Exploring these less obvious reaction pathways could unlock new derivatives of this compound with novel properties.

Development of Sustainable and Eco-Friendly Synthetic Strategies

The increasing demand for environmentally friendly chemical processes necessitates the development of green synthetic routes for compounds like this compound. numberanalytics.comalfa-chemistry.com Key principles of green chemistry that can be applied include the use of sustainable catalysts, greener solvents, and energy-efficient reaction conditions. alfa-chemistry.com

The use of heterogeneous catalysts is a significant step towards sustainability, as they can be easily recovered and reused, minimizing waste. iacademic.infoeurekalert.org For example, researchers have reported the use of zirconium oxide-supported platinum-molybdenum catalysts for the synthesis of unsymmetrical ethers. eurekalert.org Copper oxide nanoparticles on activated carbon have also been used as efficient and recyclable heterogeneous catalysts in other organic syntheses. nih.gov

The choice of solvent is another critical factor. Shifting from traditional volatile organic compounds to greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis. numberanalytics.comrsc.org Microwave-assisted and sonochemical methods are also emerging as energy-efficient techniques that can accelerate reaction rates and improve yields. alfa-chemistry.comrsc.org A novel, solvent-free method for ether synthesis has been developed using a monovalent silver salt catalyst to react aldehydes and silanes, highlighting a move towards waste reduction. google.com The ultimate goal is to develop a process that is not only efficient and high-yielding but also minimizes waste and energy consumption. numberanalytics.com

Integration into New Materials Science Applications

The unique structure of this compound, characterized by its bulky, three-dimensional architecture, suggests potential applications in materials science. Sterically hindered ethers are already known to be valuable in various materials applications. nih.gov

One promising area is in the development of advanced polymers and liquid crystals. The rigid and bulky nature of the this compound moiety could be exploited to create polymers with high thermal stability and specific mechanical properties. Its incorporation into liquid crystal structures could influence their phase behavior and electro-optical properties, which is relevant for display technologies. scripps.edu

Furthermore, the compound could serve as a key building block for creating porous organic frameworks or other supramolecular assemblies. Its shape and size could be used to control the pore dimensions and surface properties of these materials, which have applications in gas storage, separation, and catalysis. The presence of aromatic rings also suggests potential for applications in optoelectronic materials, although this would require further functionalization to introduce desired electronic properties.

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for accelerating research and discovery related to this compound. youtube.com Techniques such as Density Functional Theory (DFT) and other quantum mechanical methods can be used to gain deep insights into the synthesis and properties of this molecule. youtube.com

Theoretical modeling can be employed to:

Elucidate Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, computational models can help to understand the detailed mechanisms of different synthetic routes. youtube.com This knowledge can be used to optimize reaction conditions and to design more efficient catalysts.

Predict Reactivity: Computational methods can predict the most likely sites for chemical reactions on the molecule, guiding experimental efforts to synthesize new derivatives. For example, it can predict the regioselectivity of electrophilic aromatic substitution.

Screen Potential Catalysts: Theoretical calculations can be used to screen virtual libraries of potential catalysts for the synthesis of this compound, identifying the most promising candidates for experimental investigation.

Predict Physicochemical Properties: Properties relevant to materials science applications, such as thermal stability, electronic properties, and intermolecular interactions, can be predicted through computational modeling. This can help to identify the most promising applications for the molecule and its derivatives.

The integration of advanced theoretical modeling with experimental work will be crucial for unlocking the full potential of this compound and for driving innovation in this area of chemical research. youtube.com

Q & A

Q. How can researchers efficiently retrieve and validate academic literature on structurally similar compounds?

  • Methodological Answer : Use semantic search engines (e.g., SciFinder, Reaxys) with SMILES/InChI keys to filter analogs. For example, "benzene derivatives with tert-butoxy substituents" retrieves compounds like 2-Phenylbutane. Cross-reference patents (e.g., PubChem CID 53412766) and peer-reviewed journals (e.g., RIFM criteria for safety evaluation) to resolve nomenclature inconsistencies .
    研究生要用到的论文检索下载工具(最全版本,提供详细介绍,解决论文检索下载问题)
    03:43

Q. What frameworks are used to address paradoxical findings in mechanistic studies (e.g., dual nucleophilic/electrophilic behavior)?

  • Methodological Answer : Contradictions may arise from solvent or catalyst effects. A hybrid experimental-computational approach isolates variables:
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • In Situ Spectroscopy : Raman or UV-Vis monitors intermediate formation (e.g., carbocations or radical species).
  • Meta-Analysis : Systematic reviews of existing data (e.g., CAS registry entries) identify trends in substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.